molecular formula C14H22N2O2 B2701702 1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2361714-22-7

1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No. B2701702
CAS RN: 2361714-22-7
M. Wt: 250.342
InChI Key: QGKZRYKDQBPXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the formation of an imine intermediate, followed by reduction to form the desired product. An improved process for preparing 1,4-diazaspiro[5.5]undecan-3-one and its analogues has been provided in a patent . This process is useful in the preparation of pharmaceutical compounds, including those for the treatment of disorders involving abnormal cellular proliferation .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle fused with a six-membered ring. It contains a ketone functional group and an aminoethyl substituent. The InChI code for this compound is 1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2, (H,10,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an imine intermediate, followed by reduction. The process also involves the use of nitromethane as the primary solvent and an inorganic base for the first step .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 168.24 . It is soluble in polar solvents such as water and ethanol. The compound is relatively stable under normal conditions, but it is sensitive to light and heat.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it has been suggested that it may have potential applications in the treatment of disorders involving abnormal cellular proliferation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper protective clothing and equipment must be used during handling, and safety guidelines should be followed.

properties

IUPAC Name

1-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-13(18)15-9-10-16(12(2)17)14(11-15)7-5-4-6-8-14/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKZRYKDQBPXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC12CCCCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one

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